molecular formula C10H12ClNO4 B3331013 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride CAS No. 77141-01-6

2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

Cat. No.: B3331013
CAS No.: 77141-01-6
M. Wt: 245.66 g/mol
InChI Key: FECWNUOCBBWMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO4 It is known for its structural complexity, featuring a benzodioxole ring fused to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and amino

Properties

IUPAC Name

2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;/h1-2,4,7H,3,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECWNUOCBBWMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Reactant of Route 2
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Reactant of Route 3
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2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Reactant of Route 4
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Reactant of Route 5
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Reactant of Route 6
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride

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